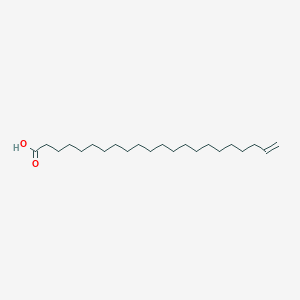21-Docosenoic acid
CAS No.: 53821-23-1
Cat. No.: VC14422285
Molecular Formula: C22H42O2
Molecular Weight: 338.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53821-23-1 |
|---|---|
| Molecular Formula | C22H42O2 |
| Molecular Weight | 338.6 g/mol |
| IUPAC Name | docos-21-enoic acid |
| Standard InChI | InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2H,1,3-21H2,(H,23,24) |
| Standard InChI Key | APBCNLYLPJQPGB-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCCCCCCCCCCCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Features
21-Docosenoic acid () is classified as a long-chain fatty acid with a molecular weight of 338.568 g/mol and an exact mass of 338.318 g/mol . Its structure comprises a carboxylic acid functional group at one end and a double bond between the 21st and 22nd carbon atoms (Figure 1). The compound’s logP value of 7.67 indicates high lipophilicity, suggesting preferential solubility in nonpolar solvents over aqueous environments .
Molecular and Crystallographic Properties
The compound exists as a solid at room temperature, though its melting point, boiling point, and density remain uncharacterized in available literature . Computational analyses predict a planar geometry around the double bond, which may influence its reactivity in hydrogenation or oxidation reactions. The polar surface area (PSA) of 37.3 Ų further underscores its limited polarity, aligning with its hydrophobic nature .
Table 1: Physicochemical Properties of 21-Docosenoic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.568 g/mol |
| Exact Mass | 338.318 g/mol |
| LogP | 7.67 |
| Polar Surface Area | 37.3 Ų |
| Physical State | Solid |
Synthesis and Historical Development
The synthesis of 21-Docosenoic acid was first reported in the early 20th century. A seminal study by Ruzicka et al. (1928) detailed its preparation via the oxidation of erucic acid, a naturally occurring fatty acid found in rapeseed oil . This method involved ozonolysis followed by reductive workup to isolate the target compound.
Modern Synthetic Routes
Bergbreiter and Whitesides (1975) advanced the synthesis using palladium-catalyzed cross-coupling reactions, which improved yield and selectivity . Their approach utilized ω-unsaturated fatty acid precursors, enabling precise control over the double bond position. The reaction mechanism proceeds as follows:
This method remains a benchmark for synthesizing monounsaturated fatty acids with tailored chain lengths.
Industrial and Laboratory Applications
21-Docosenoic acid is primarily utilized in niche chemical syntheses and material science. Its applications include:
Surfactant and Lubricant Production
The compound’s long hydrocarbon chain and carboxylic acid group make it a candidate for synthesizing metal soaps and nonionic surfactants. These derivatives are employed in industrial lubricants and emulsifiers, though commercial adoption remains limited compared to shorter-chain analogues.
Polymer Chemistry
In polymer research, 21-Docosenoic acid serves as a monomer for producing bio-based polyesters. Its extended alkyl chain enhances thermal stability in resulting polymers, a property critical for high-temperature applications .
| Parameter | Recommendation |
|---|---|
| Hazard Classification | Non-hazardous |
| Flash Point | Not determined |
| Auto-Ignition Temp. | Not determined |
| Storage Conditions | Cool, dry, ventilated |
Environmental Impact and Disposal
Ecological data for 21-Docosenoic acid are sparse. Regulatory guidelines classify it as a non-marine pollutant, with no evidence of bioaccumulation or toxicity in aquatic organisms . Disposal recommendations include incineration or landfill deposition via licensed waste management services.
Research Gaps and Future Directions
While historical studies have elucidated basic properties, critical gaps persist:
-
Thermal Properties: Melting/boiling points remain uncharacterized.
-
Toxicological Profiles: No data exist on chronic exposure effects.
-
Ecotoxicity: Impact on soil microbiota warrants investigation.
Recent advances in computational chemistry could model these parameters, guiding targeted experimental studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume